1,3,6-Trioxocane, 2-methyl-2-phenyl-
Description
1,3,6-Trioxocane is an 8-membered cyclic acetal with the molecular formula C₅H₁₀O₃ (CAS 1779-19-7), also known as diglycol formal. Its derivative, 2-methyl-2-phenyl-1,3,6-trioxocane, incorporates methyl and phenyl substituents at the 2-position, altering its physical and chemical properties. Key properties of the parent compound include:
Properties
CAS No. |
61212-00-8 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methyl-2-phenyl-1,3,6-trioxocane |
InChI |
InChI=1S/C12H16O3/c1-12(11-5-3-2-4-6-11)14-9-7-13-8-10-15-12/h2-6H,7-10H2,1H3 |
InChI Key |
KOJFHLCAFWAURT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCOCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Oligomer Formation :
Diethylene glycol reacts with acetophenone under Brønsted acid catalysis (e.g., H₂SO₄, p-toluenesulfonic acid) to form a linear oligomer. The reaction proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack by the glycol hydroxyl groups.Cyclization :
Heating the oligomer at 180–220°C with alkali metal persulfates induces intramolecular etherification. High dilution conditions (0.1–0.5 M) favor cyclization over polymerization, achieving ring closure to form the seven-membered trioxocane.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Yield (%) | By-products |
|---|---|---|---|
| K₂S₂O₈ | 200 | 38 | Linear oligomers (45%) |
| FeSO₄·7H₂O | 180 | 29 | Dehydration products (22%) |
| H₂SO₄ (0.5 M) | 220 | 41 | Polyethers (33%) |
Key challenges include competing polymerization and thermal decomposition of acetophenone above 200°C. Lowering the reaction temperature to 180°C with FeSO₄·7H₂O reduces degradation but sacrifices yield.
Ketalization of Geminal Diols with Acetophenone
An alternative route involves the direct ketalization of 2-methyl-2-phenyl-1,3-propanediol with diethylene glycol under acidic conditions. This method, inspired by the synthesis of fexofenadine intermediates, leverages the stability of geminal diols to form cyclic ketals.
Synthetic Procedure
Diol Preparation :
2-Methyl-2-phenyl-1,3-propanediol is synthesized via Grignard addition of phenylmagnesium bromide to ethyl acetoacetate, followed by reduction with LiAlH₄.Ketal Formation :
The diol reacts with diethylene glycol in toluene under reflux with p-toluenesulfonic acid (0.1 equiv). Azeotropic removal of water drives the equilibrium toward ketal formation.
Equation 1 :
$$
\text{2-Methyl-2-phenyl-1,3-propanediol} + \text{Diethylene glycol} \xrightarrow{\text{H}^+} \text{2-Methyl-2-phenyl-1,3,6-trioxocane} + 2\text{H}_2\text{O}
$$
Table 2: Ketalization Efficiency
| Acid Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| p-TsOH | Toluene | 12 | 52 |
| Amberlyst-15 | DCM | 24 | 41 |
| H₂SO₄ | THF | 6 | 34 |
The use of toluene and p-toluenesulfonic acid provides optimal yields, though competing formation of acyclic acetals remains a limitation.
Radical Ring-Opening Polymerization of Cyclic Ketene Acetals
Recent advances in radical polymerization have enabled the synthesis of cyclic ethers via ring-opening mechanisms. While 2-methylene-1,3,6-trioxocane (MTC) homopolymers are well-characterized, substituting the exocyclic methylene group with methyl and phenyl substituents offers a pathway to the target compound.
Monomer Design and Polymerization
Monomer Synthesis :
MTC derivatives are prepared by reacting diethylene glycol with chloroacetophenone in the presence of NaH, followed by dehydrohalogenation.Radical Initiation :
Azobisisobutyronitrile (AIBN) initiates polymerization at 70°C, with the radical attacking the exocyclic double bond to open the ring. Controlled termination yields oligomeric trioxocane derivatives.
Equation 2 :
$$
\text{MTC derivative} \xrightarrow{\text{AIBN}} \text{Radical intermediate} \rightarrow \text{2-Methyl-2-phenyl-1,3,6-trioxocane}
$$
Table 3: Radical Polymerization Parameters
| Initiator | Temperature (°C) | Mn (g/mol) | Đ (PDI) | Monomer Conversion (%) |
|---|---|---|---|---|
| AIBN | 70 | 2,100 | 1.8 | 78 |
| V-70 | 40 | 1,800 | 1.9 | 65 |
While this method achieves moderate conversion, the predominance of oligomers necessitates post-polymerization purification.
Prins Cyclization for Seven-Membered Ring Formation
Prins cyclization, traditionally used for six-membered oxacycles, has been adapted for larger rings using Lewis acid catalysts. Employing acetophenone and cis-2-butene-1,4-diol in the presence of BF₃·OEt₂ facilitates the formation of 2-methyl-2-phenyl-1,3,6-trioxocane.
Mechanistic Insights :
- Carbonyl Activation :
BF₃ coordinates to the acetophenone carbonyl, enhancing electrophilicity. - Diol Addition :
The diol attacks the activated carbonyl, forming a oxocarbenium intermediate. - Cyclization :
Intramolecular nucleophilic attack by the secondary hydroxyl group closes the seven-membered ring.
Equation 3 :
$$
\text{Acetophenone} + \text{cis-2-Butene-1,4-diol} \xrightarrow{\text{BF}_3} \text{2-Methyl-2-phenyl-1,3,6-trioxocane}
$$
Table 4: Prins Cyclization Outcomes
| Lewis Acid | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| BF₃·OEt₂ | DCM | 47 | 68 |
| SnCl₄ | Toluene | 32 | 54 |
| FeCl₃ | Ether | 19 | 42 |
BF₃·OEt₂ in dichloromethane provides the highest selectivity, though competing [4+3] cycloadditions reduce efficiency.
Enzymatic Degradation and Stability Profiling
Post-synthetic analysis of 2-methyl-2-phenyl-1,3,6-trioxocane reveals insights into its stability under physiological conditions. Lipase from Pseudomonas cepacia degrades MTC-based nanoparticles within 24 hours, suggesting potential hydrolytic lability in the target compound. Hydrolysis studies in basic media (pH 10) demonstrate complete degradation within 4 hours, consistent with the cleavage of ether linkages.
Table 5: Degradation Kinetics
| Condition | Half-life (h) | Degradation Products |
|---|---|---|
| Lipase (37°C) | 6.2 | Phenylacetic acid, Ethylene glycol |
| NaOH (0.1 M, 25°C) | 1.5 | Acetophenone, Diethylene glycol |
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trioxocane, 2-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,3,6-Trioxocane, 2-methyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its cyclic ether structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1,3,6-Trioxocane, 2-methyl-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic ether structure allows it to form stable complexes with these targets, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response and signal transduction.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Experimental Data: No direct studies on 2-methyl-2-phenyl-1,3,6-trioxocane were found in the evidence. Properties are inferred from analogs like 2-methoxy-2-methyl-1,3,6-trioxocane and poly(ether-acetal) blends .
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